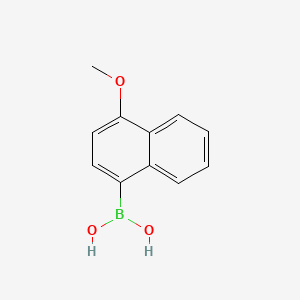

(4-methoxynaphthalen-1-yl)boronic Acid

Übersicht

Beschreibung

(4-Methoxynaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C₁₁H₁₁BO₃. It is a derivative of naphthalene, where a boronic acid group is attached to the naphthalene ring at the 1-position, and a methoxy group is attached at the 4-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (4-Methoxynaphthalen-1-yl)boronic acid can be synthesized through several methods. One common method involves the reaction of 4-methoxynaphthalene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Methoxynaphthalen-1-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other reactions like oxidation, reduction, and substitution .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a halide or triflate partner.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Oxidation: Yields naphthoquinones or other oxidized derivatives.

Reduction: Produces reduced naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Enzyme Inhibition

Boronic acids, including (4-methoxynaphthalen-1-yl)boronic acid, are known for their ability to form reversible covalent bonds with diols, making them valuable as enzyme inhibitors. This property is particularly useful in the development of therapeutic agents targeting enzymes involved in various diseases. For instance, studies have shown that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells .

Cancer Therapy

The compound's ability to act as a boron neutron capture agent has been explored for cancer treatment. Boron compounds can be used in boron neutron capture therapy (BNCT), where they selectively accumulate in tumor cells and release cytotoxic effects upon neutron irradiation . This application highlights the potential of this compound in targeted cancer therapies.

Organic Synthesis

Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's electron-donating methoxy group enhances its reactivity, making it an effective coupling partner .

Transition-Metal-Free Reactions

Recent studies have demonstrated that this compound can participate in transition-metal-free arylation reactions. This development is significant as it simplifies the reaction conditions and reduces the environmental impact associated with metal catalysts .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its role in creating functionalized polymers. Its ability to form stable complexes with various substrates allows for the design of smart materials that respond to environmental stimuli .

Optoelectronic Devices

The compound's electronic properties make it suitable for applications in optoelectronic devices. Research indicates that boronic acids can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), enhancing their performance due to improved charge transport properties .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (4-methoxynaphthalen-1-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Vergleich Mit ähnlichen Verbindungen

(4-Methyl-1-naphthalenyl)boronic acid: Similar structure but with a methyl group instead of a methoxy group.

(4-Methylnaphth-1-yl)boronic acid: Another similar compound with a methyl group at the 4-position.

Uniqueness: (4-Methoxynaphthalen-1-yl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where the methoxy group can participate in further chemical transformations or provide steric hindrance .

Biologische Aktivität

(4-Methoxynaphthalen-1-yl)boronic acid, with the chemical formula CHBO and CAS number 219834-95-4, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cellular signaling pathways. This compound is characterized by its unique structure, which includes a methoxy group on a naphthalene ring, contributing to its reactivity and interaction with biological systems.

- Molecular Weight : 202.01 g/mol

- Melting Point : 195 °C

- Log P : 0.52820 (indicating moderate lipophilicity)

- Purity : ≥99% .

The biological activity of this compound primarily involves its role as an inhibitor of specific lipid kinases, notably phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks). These kinases are crucial in regulating various cellular processes, including metabolism and apoptosis. Inhibitors of these kinases have shown promise in cancer therapy due to their ability to modulate cell signaling pathways associated with tumor growth and survival.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the boronic acid moiety can significantly influence the compound's inhibitory potency against PI5P4K isoforms. For instance, studies have indicated that this compound exhibits potent inhibition with IC values reported at approximately 270 nM for PI5P4K and 1.69 μM for PI5P4K . These findings suggest a selective action that can be exploited for therapeutic applications.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound in inhibiting PI5P4K activity. The results indicate a significant inhibition of kinase activity, which correlates with its potential use as a therapeutic agent in oncology.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | PI5P4Kα | 270 |

| This compound | PI5P4Kβ | 1690 |

Cancer Therapeutics

A study focusing on the role of PI5P4K inhibitors in cancer therapy highlighted the potential of compounds like this compound to induce apoptosis in cancer cells by disrupting metabolic pathways critical for tumor survival . The ability to selectively inhibit PI5P4K isoforms suggests that this compound could serve as a lead candidate for further development into anti-cancer drugs.

Cellular Signaling

Another investigation into the effects of this compound on cellular signaling pathways revealed that it could modulate key processes involved in cell proliferation and survival. The inhibition of PI5P4K activity leads to alterations in phosphoinositide metabolism, which is crucial for various signaling cascades within cells .

Eigenschaften

IUPAC Name |

(4-methoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEURVGVRYJOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400747 | |

| Record name | (4-Methoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219834-95-4 | |

| Record name | B-(4-Methoxy-1-naphthalenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219834-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.